molecular formula C12H12N2O3S B092223 Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate CAS No. 16238-45-2

Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate

Cat. No. B092223
CAS RN: 16238-45-2
M. Wt: 264.3 g/mol
InChI Key: WYNCLYBFXRUCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the thiazine family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function.

Biochemical And Physiological Effects

Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. The compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is its wide range of biological activities, which makes it a promising candidate for drug discovery. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of the compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for research on methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate. One area of research is the development of more potent derivatives of the compound that exhibit improved biological activities. Another area of research is the evaluation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to evaluate the safety and toxicity of the compound before it can be used in clinical trials.
Conclusion
In conclusion, methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a compound that has shown great promise in drug discovery. Its wide range of biological activities, potential use in the treatment of neurological disorders, and relatively easy synthesis make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action and to evaluate the safety and toxicity of the compound.

Synthesis Methods

The synthesis of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid. The resulting product is then methylated using dimethyl sulfate to yield the final product. This method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.

Scientific Research Applications

Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

16238-45-2

Product Name

Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate

Molecular Formula

C12H12N2O3S

Molecular Weight

264.3 g/mol

IUPAC Name

methyl 4-oxo-2-phenylimino-1,3-thiazinane-6-carboxylate

InChI

InChI=1S/C12H12N2O3S/c1-17-11(16)9-7-10(15)14-12(18-9)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14,15)

InChI Key

WYNCLYBFXRUCBO-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1CC(=O)N=C(S1)NC2=CC=CC=C2

SMILES

COC(=O)C1CC(=O)NC(=NC2=CC=CC=C2)S1

Canonical SMILES

COC(=O)C1CC(=O)N=C(S1)NC2=CC=CC=C2

synonyms

Tetrahydro-4-oxo-2-(phenylimino)-2H-1,3-thiazine-6-carboxylic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.